molecular formula C19H19N5O3 B7713054 1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine

1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine

Cat. No.: B7713054
M. Wt: 365.4 g/mol
InChI Key: CWRFAQUQGKFJMJ-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a nitro group and a phenyl group containing an oxadiazole moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-9-11-23(12-10-22)16-8-7-15(13-17(16)24(25)26)19-20-18(21-27-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRFAQUQGKFJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Coupling Reaction: The oxadiazole-containing phenyl compound is then coupled with a piperazine derivative under suitable conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: Formation of 1-Methyl-4-[2-amino-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine.

    Substitution: Various alkylated or acylated derivatives of the piperazine ring.

    Oxidation: Oxidized phenyl derivatives.

Scientific Research Applications

1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study receptor interactions and enzyme activities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine depends on its specific application:

    Pharmacological Effects: The compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

    Materials Science: The electronic properties of the compound can influence its behavior in materials, such as its conductivity or luminescence.

Comparison with Similar Compounds

    1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-triazol-5-yl)phenyl]piperazine: Similar structure but with a triazole ring instead of an oxadiazole ring.

    1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]piperazine: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness: 1-Methyl-4-[2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]piperazine is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets.

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